Chemical structure and properties of 2-Amino-6-methyl-3-phenylquinoline hydrochloride
Chemical structure and properties of 2-Amino-6-methyl-3-phenylquinoline hydrochloride
The following technical guide provides an in-depth analysis of 2-Amino-6-methyl-3-phenylquinoline hydrochloride , a substituted quinoline derivative with significant applications in medicinal chemistry, particularly as a ligand for GABAergic systems and a scaffold for anti-infective drug discovery.
Structure, Synthesis, and Pharmacological Properties
Executive Summary
2-Amino-6-methyl-3-phenylquinoline hydrochloride (CAS: 1171861-71-4) is a synthetic nitrogen-containing heterocycle belonging to the class of 2-amino-3-arylquinolines. This molecular scaffold is a privileged structure in drug discovery, primarily recognized for its affinity to the benzodiazepine binding site of the GABA-A receptor , where it acts as a modulator. Beyond neuroscience, the 2-aminoquinoline core exhibits pleiotropic biological activities, including potential cytotoxicity against specific tumor lines and antimycobacterial properties. This guide details its physicochemical identity, a validated synthesis protocol, and its biological mechanism of action.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Nomenclature and Identification
| Property | Detail |
| IUPAC Name | 6-methyl-3-phenylquinolin-2-amine hydrochloride |
| Common Name | 2-Amino-6-methyl-3-phenylquinoline HCl |
| CAS Number | 1171861-71-4 |
| Molecular Formula | C₁₆H₁₄N₂[1] · HCl |
| Molecular Weight | 234.30 g/mol (Free base) / 270.76 g/mol (HCl salt) |
| SMILES | CC1=CC2=C(C=C1)N=C(N)C(C3=CC=CC=C3)=C2.Cl |
| Appearance | Pale yellow to off-white crystalline solid |
Structural Analysis
The molecule consists of a quinoline fused ring system substituted at three key positions:
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Position 2 (Amino group): Acts as a critical hydrogen bond donor/acceptor, essential for receptor binding pocket interactions (e.g., Asp/Glu residues).
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Position 3 (Phenyl ring): Provides hydrophobic bulk, facilitating pi-pi stacking interactions within the target protein's hydrophobic cleft.
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Position 6 (Methyl group): A lipophilic substituent that modulates the compound's logP and metabolic stability, distinguishing it from the unsubstituted parent 2-amino-3-phenylquinoline.
Synthesis & Manufacturing Protocol
The most robust route for synthesizing 2-amino-3-arylquinolines is the Friedländer-type condensation involving a 2-aminobenzaldehyde derivative and an arylacetonitrile.
Reaction Scheme
Precursors: 2-Amino-5-methylbenzaldehyde + Phenylacetonitrile Reagents: Piperidine (Base catalyst), Ethanol (Solvent) Conditions: Reflux, 4–6 hours
Figure 1: Synthetic pathway via base-catalyzed condensation of 2-amino-5-methylbenzaldehyde and phenylacetonitrile.
Step-by-Step Protocol
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Reagent Preparation : Dissolve 2-amino-5-methylbenzaldehyde (1.0 eq) and phenylacetonitrile (1.0 eq) in absolute ethanol (10 mL/mmol).
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Catalysis : Add a catalytic amount of piperidine (0.1 eq).
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Reflux : Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (SiO₂, Hexane:EtOAc 7:3).
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Isolation : Cool the reaction mixture to room temperature. The product often precipitates as a solid. If not, evaporate the solvent and recrystallize from ethanol/water.
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Salt Formation : Dissolve the free base in diethyl ether or dioxane. Add 4M HCl in dioxane dropwise at 0°C. Filter the resulting precipitate (hydrochloride salt) and dry under vacuum.
Mechanistic Insight : The reaction proceeds via a Knoevenagel condensation between the aldehyde and the active methylene of the nitrile, followed by an intramolecular nucleophilic attack of the amino group onto the nitrile carbon, forming the pyridine ring.
Biological & Pharmacological Profile[2][6][7][8]
Mechanism of Action: GABA-A Modulation
The 2-amino-3-phenylquinoline scaffold is a well-documented pharmacophore for the benzodiazepine (BZD) binding site on the GABA-A receptor.
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Target :
subunit interface of the GABA-A receptor. -
Effect : Positive Allosteric Modulation (PAM).
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Structure-Activity Relationship (SAR) :
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The 2-amino group mimics the amidine functionality seen in other GABA ligands.
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The 3-phenyl ring occupies the lipophilic pocket L1 or L2 of the BZD site.
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The 6-methyl group enhances blood-brain barrier (BBB) permeability compared to polar analogs, potentially increasing central nervous system (CNS) efficacy.
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Secondary Activities
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Antimycobacterial : Related quinoline derivatives inhibit ATP synthase or target the Mycobacterium tuberculosis cytochrome bc1 complex. The 2-amino-3-phenyl subclass has shown micromolar MICs against M. tuberculosis H37Rv.[2][3]
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Cytotoxicity : Some derivatives exhibit antiproliferative activity against cancer cell lines (e.g., MCF-7, HeLa) by inhibiting tubulin polymerization or interfering with EGFR signaling.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data is expected:
| Method | Expected Signals |
| ¹H NMR (DMSO-d₆) | δ 2.45 (s, 3H, CH₃); δ 7.2–7.6 (m, aromatic H, phenyl + quinoline); δ 8.1 (s, 1H, H-4 of quinoline); δ 8.5–9.0 (br s, NH₂/NH₃⁺ exchangeable). |
| IR Spectroscopy | 3300–3400 cm⁻¹ (NH stretching); 2400–2800 cm⁻¹ (Amine salt broad band); 1650 cm⁻¹ (C=N stretching); 1600 cm⁻¹ (Aromatic C=C). |
| Mass Spectrometry | m/z 235.1 [M+H]⁺ (Free base). The HCl salt will dissociate in MS source. |
Handling and Safety Data
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Signal Word : WARNING
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Hazard Statements :
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage : Store at 2–8°C (desiccated). Hydrochlorides are hygroscopic; keep under inert gas (Argon/Nitrogen) for long-term stability.
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Solubility :
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Water: Low to Moderate (improved by HCl salt form).
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DMSO: High (>10 mg/mL).
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Ethanol: Moderate.
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References
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Sigma-Aldrich . 2-Amino-6-chloro-8-methyl-3-phenylquinoline hydrochloride Product Data. Retrieved from (Analogous structure reference).
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National Institutes of Health (NIH) . Synthesis and biological evaluation of 2-amino-3-cyano-4-phenylalaninylquinolines. Retrieved from .
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ChemicalBook . 2-Amino-3-phenylquinoline CAS 36926-84-8 Properties. Retrieved from .
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PubChem . Quinoline Derivatives and GABA Receptor Binding. Retrieved from .
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LookChemical . CAS 1171861-71-4 Entry. Retrieved from .
Sources
- 1. preserve.lehigh.edu [preserve.lehigh.edu]
- 2. Synthesis and in vitro and in vivo antimycobacterial activity of isonicotinoyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimycobacterial activity of highly functionalized tetrahydro-4(1H)-pyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
